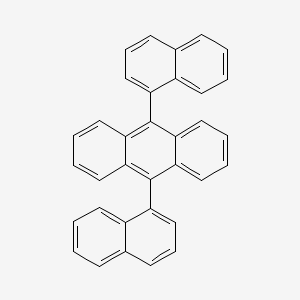

9,10-Di(1-naphthyl)anthracene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,10-dinaphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H22/c1-3-15-25-23(11-1)13-9-21-27(25)33-29-17-5-7-19-31(29)34(32-20-8-6-18-30(32)33)28-22-10-14-24-12-2-4-16-26(24)28/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNJZSGBZMLRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=CC=CC=C76 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50293541 | |

| Record name | 9,10-di(1-naphthyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26979-27-1 | |

| Record name | 26979-27-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-di(1-naphthyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50293541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9,10-Di(1-naphthyl)anthracene chemical structure and stereoisomers

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of 9,10-Di(1-naphthyl)anthracene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (DNAN) is a polycyclic aromatic hydrocarbon that has garnered significant attention for its application as a highly efficient blue light-emitting material in organic light-emitting diodes (OLEDs)[1]. Its molecular architecture, characterized by a central anthracene core flanked by two bulky naphthyl substituents at the 9 and 10 positions, gives rise to fascinating and consequential stereochemical properties. The steric congestion around the pivot bonds between the anthracene and naphthyl moieties severely restricts free rotation, leading to the existence of stable, isolable rotational isomers, known as atropisomers. This guide provides a comprehensive technical overview of the chemical structure, synthesis, separation, and characterization of the stereoisomers of this compound, offering critical insights for researchers in materials science and drug development.

Core Molecular Structure and the Phenomenon of Atropisomerism

The fundamental structure of this compound, with the chemical formula C₃₄H₂₂, consists of a planar anthracene backbone to which two 1-naphthyl groups are attached. The critical feature of this molecule is the steric hindrance imposed by the hydrogen atoms on the naphthyl groups and the proximate hydrogens on the anthracene core. This steric clash creates a significant energy barrier to rotation around the carbon-carbon single bonds connecting the aromatic systems[1][2].

This hindered rotation is the origin of atropisomerism, a form of axial chirality where the isomers can be isolated as stable compounds. In the case of this compound, two distinct stereoisomers exist:

-

syn -isomer: Both naphthyl groups are oriented on the same side of the anthracene plane.

-

anti -isomer: The naphthyl groups are oriented on opposite sides of the anthracene plane.

These two isomers possess different molecular symmetries and, consequently, distinct physical and chemical properties, including electronic states, solubility, and thermal characteristics[1][2]. The anti isomer, for instance, possesses a crystallographic inversion center located in the middle of the anthracene ring, a feature absent in the syn isomer[1].

Caption: Relationship between this compound and its syn and anti atropisomers.

Synthesis, Separation, and Isomerization

The synthesis of this compound typically yields a mixture of both syn and anti isomers. A robust and commonly cited synthetic route involves the reaction of an organometallic naphthyl reagent with anthraquinone, followed by a reduction step[1].

Experimental Protocol: Synthesis via Lithiation of 1-Bromonaphthalene

This protocol is adapted from established literature procedures[1]. The causality behind this approach lies in the nucleophilic character of the generated 1-naphthyllithium, which readily attacks the electrophilic carbonyl carbons of anthraquinone.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1-bromonaphthalene (2.5 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

-

Lithiation: Cool the solution to -78 °C (195 K) using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexane, 2.5 eq.) dropwise via syringe. The formation of 1-naphthyllithium is a classic Gilman reaction; the low temperature is critical to prevent side reactions.

-

Addition of Anthraquinone: To this mixture, add anthraquinone (1.0 eq.) as a solid or a slurry in THF. The reaction is highly exothermic and must be controlled.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 3-4 hours. The nucleophilic addition of two equivalents of 1-naphthyllithium to the carbonyl groups of anthraquinone forms a diol intermediate.

-

Reduction and Workup: Quench the reaction by adding a 2 N aqueous HCl solution. This protonates the diolate and facilitates the dehydration/aromatization to the final product. Separate the organic phase, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, a mixture of isomers, is then subjected to separation.

Isomer Separation: Fractional Recrystallization

The syn and anti isomers exhibit different solubilities, which is the key to their separation[2]. The syn isomer is generally more soluble in solvents like THF and toluene than the anti isomer[2].

Step-by-Step Methodology:

-

Initial Crystallization: Dissolve the crude product mixture in a minimal amount of hot toluene.

-

Cooling and Isolation: Allow the solution to cool slowly. The less soluble anti-isomer will preferentially crystallize out. Collect the precipitate by filtration.

-

Recrystallization: Repeat the recrystallization process from toluene and then xylene multiple times to achieve high purity of the anti-isomer[1].

-

Isolation of syn-isomer: The more soluble syn-isomer will remain in the mother liquor. The solvent can be evaporated and the process repeated to enrich and eventually isolate the syn-isomer.

Caption: Workflow for the synthesis and separation of syn and anti isomers.

Thermal Interconversion

The rotational barrier between the two isomers is substantial. Studies have shown that the isomerization between the anti and syn forms in the solid state only occurs at temperatures above 370°C, highlighting their high thermal stability at typical operating temperatures for electronic devices[2].

Structural Characterization and Comparative Properties

The unambiguous identification of the syn and anti isomers relies on a combination of spectroscopic and crystallographic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can distinguish between the two isomers, as their different symmetries result in distinct sets of peaks[2]. For the anti-isomer, the ¹H NMR (400 MHz, CDCl₃) shows characteristic signals, and the ¹³C NMR (100 MHz, CDCl₃) displays specific resonances for the aromatic carbons[1].

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of each isomer and for tracking the separation process, as the two isomers will have different retention times[2].

-

Single-Crystal X-ray Diffraction: This is the definitive method for structural confirmation. X-ray analysis of the anti-isomer confirms its structure and reveals a significant dihedral angle of 83.96° between the mean planes of the anthracene and naphthalene ring systems[1]. This large twist is a direct consequence of the steric repulsion that drives the atropisomerism.

| Property | syn-isomer | anti-isomer | Reference |

| Symmetry | Lower symmetry | Possesses a crystallographic inversion center | [1] |

| Solubility (THF, Toluene) | More soluble | Less soluble | [2] |

| Thermal Properties | Different from anti | Different from syn | [2] |

| Anthracene-Naphthyl Dihedral Angle | N/A | 83.96 (4)° | [1] |

| Solid-State Isomerization Temp. | >370°C | >370°C | [2] |

Table 1: Comparative Properties of syn and anti-9,10-Di(1-naphthyl)anthracene.

Conclusion and Outlook

This compound is a canonical example of a molecule whose function is intrinsically linked to its three-dimensional structure. The hindered rotation about the C-C single bonds gives rise to stable syn and anti atropisomers with distinct, separable, and characterizable properties. Understanding the synthesis, separation, and relative stabilities of these isomers is paramount for controlling the morphology and electronic characteristics of thin films used in advanced applications like OLEDs. The high thermal barrier to interconversion ensures the stereochemical integrity of the individual isomers under operational conditions, a critical factor for device longevity and performance. Future research may focus on leveraging the unique properties of each individual isomer to fine-tune the performance of next-generation organic electronic devices.

References

-

Lee, C. H., et al. (2009). anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2842. Available at: [Link]

-

Kwon, O. P., et al. (2009). Crystal structures of anti- and syn-9,10-di(1′-naphthyl)anthracene and isomerization in solid state. ResearchGate. Available at: [Link]

-

Pascal, R. A. (2012). Rotation of Aryl Groups in 9,10-Diarylphenanthrenes: Does the Rotational Barrier Become Lower as the Backbone Becomes More Crowded? ResearchGate. Available at: [Link]

-

Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. Available at: [Link]

-

D'Andrade, B. W., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. Available at: [Link]

-

Beilstein Journals. (n.d.). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journals. Available at: [Link]

-

MDPI. (n.d.). The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent advances in the syntheses of anthracene derivatives. PubMed Central. Available at: [Link]

Sources

An In-Depth Technical Guide to the Characterization of 9,10-Di(1-naphthyl)anthracene (syn and anti) Rotational Isomers

Abstract

9,10-Di(1-naphthyl)anthracene (DNTA) is a sterically hindered polycyclic aromatic hydrocarbon that has garnered significant interest as a high-performance blue-emitting material in organic light-emitting diodes (OLEDs).[1][2] The pronounced steric hindrance between the naphthyl substituents and the anthracene core restricts the rotation around the carbon-carbon single bonds, giving rise to two stable, non-interconverting rotational isomers at room temperature: a syn conformer and an anti conformer. These atropisomers exhibit distinct physical, thermal, and photophysical properties, which in turn influence their performance in electronic devices.[1][2] This technical guide provides a comprehensive overview of the synthesis, separation, and detailed characterization of the syn and anti isomers of DNTA, offering researchers and materials scientists a framework for their isolation and identification.

Introduction: The Significance of Rotational Isomerism in DNTA

The unique architecture of this compound, where two bulky naphthyl groups are attached to the sterically crowded 9 and 10 positions of an anthracene core, is the origin of its fascinating stereochemistry. The significant energy barrier to rotation around the C9-C(naphthyl) and C10-C(naphthyl) bonds allows for the existence of two distinct and isolable rotational isomers, or atropisomers.[2]

-

anti-DNTA: In this isomer, the two naphthyl groups are situated on opposite sides of the anthracene plane. This conformation possesses a center of inversion.[2]

-

syn-DNTA: In this isomer, both naphthyl groups reside on the same side of the anthracene plane.

The spatial arrangement of the naphthyl groups in these two isomers leads to notable differences in their molecular packing in the solid state, solubility, thermal stability, and electronic properties.[1] Consequently, the ability to separate and selectively characterize each isomer is paramount for understanding their fundamental properties and for the rational design of advanced organic electronic materials. For instance, the syn isomer has been reported to be more soluble in organic solvents like tetrahydrofuran (THF) and toluene compared to the anti isomer.[1] Furthermore, the thermal properties of the two isomers are markedly different, with solid-state isomerization only occurring at temperatures exceeding 370°C.[1]

Synthesis and Isomer Separation

The synthesis of this compound typically yields a mixture of the syn and anti isomers. A common and effective synthetic route involves the reaction of 1-naphthyllithium with anthraquinone, followed by a reduction step.[2]

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[2]

Step 1: Generation of 1-Naphthyllithium and Reaction with Anthraquinone

-

To a solution of 1-bromonaphthalene (4.9 g, 0.024 mol) in 50 mL of anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (1.6 M in hexane, 18 mL) at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting solution for 1 hour at -78 °C.

-

Add anthraquinone (2.0 g, 0.0096 mol) to the reaction mixture and allow the solution to warm to room temperature.

-

Stir the reaction mixture for 3 hours at room temperature.

-

Quench the reaction by the slow addition of a 2 N aqueous HCl solution.

-

Separate the organic phase and extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol intermediate.

Step 2: Reduction to this compound

-

To the crude diol from the previous step, add acetic acid (100 mL), potassium iodide (0.028 mol), and sodium hypophosphite monohydrate (0.0576 mol).

-

Heat the mixture to reflux for 4 hours.

-

After cooling to room temperature, a precipitate will form. Collect the solid by filtration.

-

Wash the precipitate thoroughly with water and dry to obtain the crude this compound as a mixture of syn and anti isomers (typical yield: ~80%).[2]

Separation of syn and anti Isomers

The separation of the syn and anti isomers can be achieved through two primary methods: fractional recrystallization and high-performance liquid chromatography (HPLC).

2.2.1. Fractional Recrystallization

Leveraging the differential solubility of the two isomers, fractional recrystallization is an effective method for their separation. The anti isomer is generally less soluble than the syn isomer in solvents like toluene and xylene.[1][2]

Protocol:

-

Dissolve the crude mixture of DNTA isomers in a minimal amount of hot toluene or xylene.

-

Allow the solution to cool slowly to room temperature. The less soluble anti isomer will preferentially crystallize out of the solution.

-

Collect the crystals of the anti isomer by filtration.

-

The mother liquor will be enriched in the more soluble syn isomer. Concentrate the mother liquor and repeat the recrystallization process to obtain the syn isomer.

-

The purity of each isomer should be assessed by HPLC or NMR spectroscopy after each recrystallization step. Several recrystallization cycles may be necessary to achieve high purity.[2]

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers a more analytical and preparative approach to separating the syn and anti isomers with high resolution.[1]

Illustrative HPLC Protocol:

-

Column: A C18 reversed-phase column is suitable for the separation of polycyclic aromatic hydrocarbons.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For DNTA, a mobile phase of 80:20 (v/v) acetonitrile:water can be a good starting point.[3]

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: UV detection at 254 nm is appropriate for these aromatic compounds.[3]

-

Injection Volume: 10-20 µL of a dilute solution of the isomer mixture in a suitable solvent (e.g., THF or acetonitrile).

The two isomers will exhibit distinct retention times, allowing for their quantification and collection for further characterization.

Structural and Spectroscopic Characterization

A combination of X-ray crystallography and NMR spectroscopy provides unambiguous structural elucidation of the syn and anti isomers.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules.

anti-Isomer: The crystal structure of the anti-9,10-di(1-naphthyl)anthracene has been reported.[2] It possesses a crystallographic inversion center in the middle of the anthracene ring. A key structural feature is the dihedral angle between the mean planes of the anthracene and naphthalene ring systems, which is approximately 83.96°.[2]

syn-Isomer: The crystal structure of the syn isomer has also been determined, confirming its distinct spatial arrangement compared to the anti isomer.[1]

| Parameter | anti-9,10-Di(1-naphthyl)anthracene | syn-9,10-Di(1-naphthyl)anthracene |

| Crystal System | Monoclinic | Data not yet publicly available |

| Space Group | P2₁/c (or equivalent) | Data not yet publicly available |

| Dihedral Angle (Anthracene-Naphthyl) | ~83.96°[2] | Expected to be significantly different |

Table 1: Comparative Crystallographic Data for DNTA Isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the syn and anti isomers in solution, as they produce two distinct sets of peaks.[1]

¹H NMR Spectroscopy: The different spatial environments of the protons in the syn and anti isomers lead to unique chemical shifts and coupling patterns. The higher symmetry of the anti isomer often results in a simpler spectrum compared to the syn isomer. For the anti isomer, the following proton signals have been reported (400 MHz, CDCl₃): δ = 8.09 (d, 2H), 8.03 (d, 2H), 7.74 (t, 2H), 7.66 (d, 2H), 7.49 (m, 6H), 7.21(m, 8H).[2]

¹³C NMR Spectroscopy: Similarly, the carbon atoms in the two isomers are chemically non-equivalent, leading to different ¹³C NMR spectra. For the anti isomer, the reported chemical shifts are (100 MHz, CDCl₃): δ = 136.8, 135.4, 133.7, 133.7, 130.7, 129.3, 128.3, 128.2, 127.1, 126.8, 126.3, 126.0, 125.6, 125.2.[2]

Photophysical Properties

The distinct geometries of the syn and anti isomers are expected to influence their photophysical properties, such as their absorption and emission spectra, fluorescence quantum yields, and lifetimes. While detailed comparative data for the individual isomers is still emerging, the general photophysical characteristics of 9,10-disubstituted anthracenes are well-established.

UV-Vis Absorption: The absorption spectra are typically dominated by the π-π* transitions of the anthracene core, exhibiting characteristic vibronic bands between 350 and 400 nm. The substitution at the 9 and 10 positions generally causes a slight red-shift compared to unsubstituted anthracene.

Fluorescence Emission: this compound is a strong blue emitter. The emission spectra are expected to show some differences between the syn and anti isomers due to variations in their electronic states and potential for excimer formation in concentrated solutions or the solid state.

| Property | anti-Isomer | syn-Isomer |

| Absorption λmax (nm) | Data not yet publicly available | Data not yet publicly available |

| Emission λmax (nm) | Data not yet publicly available | Data not yet publicly available |

| Fluorescence Quantum Yield (ΦF) | Data not yet publicly available | Data not yet publicly available |

| Fluorescence Lifetime (τ, ns) | Data not yet publicly available | Data not yet publicly available |

Table 2: Anticipated Photophysical Data for DNTA Isomers.

Application in Organic Electronics

The primary application of this compound is as a blue-emitting material in OLEDs, where it can function as either a host or an emissive dopant.[2][4] The high thermal stability and morphological stability of DNTA contribute to the longevity and reliability of OLED devices.[4] The wide energy bandgap of DNTA is crucial for efficient energy transfer to emissive dopants.[4] The ability to isolate and utilize a single isomer, or to control the syn/anti ratio in the emissive layer, could provide a pathway to fine-tune the performance of OLEDs, potentially impacting their efficiency, color purity, and operational stability.

Conclusion

The existence of stable syn and anti rotational isomers of this compound presents both a challenge and an opportunity in the field of organic materials science. While the synthesis yields a mixture of these conformers, their distinct physical properties, particularly their differential solubility, allow for their effective separation through fractional recrystallization. Definitive characterization of each isomer is achieved through a combination of X-ray crystallography and NMR spectroscopy, which reveal their unique three-dimensional structures and corresponding spectroscopic fingerprints. A thorough understanding of the individual properties of the syn and anti isomers is critical for establishing structure-property relationships and for the rational design of next-generation organic electronic devices with enhanced performance.

Visualization of Experimental Workflow

Figure 1: Experimental workflow for the synthesis, separation, and characterization of syn and anti-DNTA isomers.

References

-

Crystal structures of anti- and syn-9,10-di(1′-naphthyl)anthracene and isomerization in solid state. ResearchGate. Available at: [Link]

-

anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate. National Center for Biotechnology Information. Available at: [Link]

-

Separation of Anthracene on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Anthracene, 9,10-di-1-naphthyl-. NIST WebBook. Available at: [Link]

-

Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Chalmers Publication Library. Available at: [Link]

-

Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate. Available at: [Link]

-

This compound (purified by sublimation)>99.0%(HPLC)1g. SciSupplies. Available at: [Link]

-

Separation of Anthracene, 9,10-bis(phenylethynyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

The Role of 9-(1-Naphthalebyl) Anthracene in OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes. ResearchGate. Available at: [Link]

-

4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. MDPI. Available at: [Link]

-

Anthracene–naphthylacetonitrile fluorescent isomers and Cl/H substituent dependent molecular packing, solid-state fluorescence and mechanofluorochromism. Royal Society of Chemistry. Available at: [Link]

-

High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. ResearchGate. Available at: [Link]

-

Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. Available at: [Link]

-

The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. MDPI. Available at: [Link]

-

The Role of 9,10-Di(2-naphthyl)anthracene in High-Performance OLEDs. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

-

Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. Available at: [Link]

-

9,10-Dihydroanthracene. PubChem. Available at: [Link]

-

Anthracene, 9,10-dihydro-. NIST WebBook. Available at: [Link]

-

Summary of anti/syn ratio for compounds 1-6, and diastereomerization energies (in kcal/mol). ResearchGate. Available at: [Link]

Sources

The Solubility of 9,10-Di(1-naphthyl)anthracene in Organic Solvents: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the solubility characteristics of 9,10-Di(1-naphthyl)anthracene (ADN), a pivotal material in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple data presentation to offer a foundational understanding of the principles governing the dissolution of this complex polycyclic aromatic hydrocarbon (PAH). We will delve into the theoretical underpinnings of solubility, provide predictive models for solvent selection, and detail robust experimental protocols for precise solubility determination.

Understanding the Molecule: Structure and Intrinsic Properties

This compound (C₃₄H₂₂) is a large, nonpolar, and highly conjugated aromatic molecule. Its structure consists of a central anthracene core with two naphthyl groups attached at the 9 and 10 positions. This extensive π-system is responsible for its valuable photophysical properties, particularly its application as a blue-emitting material in Organic Light-Emitting Diodes (OLEDs). However, this same large, non-polar nature dictates its solubility behavior, making it practically insoluble in water and exhibiting limited solubility in many common organic solvents. At room temperature, it typically appears as a pale yellow to off-white crystalline solid.[1]

The Theoretical Framework of Solubility: "Like Dissolves Like" in the Context of PAHs

The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions. For non-polar molecules like this compound, the predominant intermolecular forces are London dispersion forces, arising from temporary fluctuations in electron density.

The principle of "like dissolves like" is a useful heuristic. In this context, it implies that non-polar solutes will dissolve best in non-polar solvents. This is because the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released from the formation of new solute-solvent interactions of a similar nature and magnitude.

However, a more quantitative approach is often necessary for solvent selection in a research and development setting. The Hansen Solubility Parameter (HSP) model provides a powerful framework for predicting the solubility of a solute in a given solvent.

The Hansen Solubility Parameter (HSP) Model

The HSP model decomposes the total cohesive energy density of a substance into three components:

-

δd (Dispersion): Represents the energy from London dispersion forces.

-

δp (Polar): Represents the energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonding.

Each molecule (solute and solvent) can be characterized by a point in a three-dimensional "Hansen space" defined by these three parameters. The closer two points are in this space, the more likely the substances are to be miscible. The distance (Ra) between the HSPs of a solute and a solvent can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.

Predicting the Solubility of this compound

Direct experimental determination of the Hansen Solubility Parameters for a specific compound can be a laborious process. However, they can be estimated with reasonable accuracy using group contribution methods, such as the Fedors or Van Krevelen methods.[1][2][3] These methods assign specific values to the different functional groups within a molecule, which are then summed to estimate the overall HSPs.

For this compound, the molecule is composed entirely of aromatic carbon and hydrogen atoms. By applying a group contribution method, we can estimate its Hansen Solubility Parameters.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa⁰.⁵) |

| δd (Dispersion) | ~ 20.5 |

| δp (Polar) | ~ 1.5 |

| δh (Hydrogen Bonding) | ~ 2.0 |

Note: These are estimated values based on group contribution methods and should be used as a predictive tool for solvent screening.

Predicted Solubility in Common Organic Solvents

Using the estimated HSPs for this compound, we can predict its relative solubility in a range of organic solvents by calculating the Hansen distance (Ra). A smaller Ra value suggests better solubility.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Ra (Calculated) | Predicted Solubility |

| Toluene | 18.0 | 1.4 | 2.0 | 5.0 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 6.6 | Good |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 10.6 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.8 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 13.9 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 10.2 | Moderate |

| Hexane | 14.9 | 0.0 | 0.0 | 11.4 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 19.4 | Very Low |

Disclaimer: This table presents predicted relative solubilities based on a theoretical model. Actual experimental values may vary.

This predictive data suggests that aromatic solvents like toluene, and chlorinated solvents such as chloroform and dichloromethane, are likely to be the most effective for dissolving this compound. This aligns with qualitative observations from the literature.[1]

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, precise quantitative solubility data must be determined experimentally. The following sections provide detailed protocols for two common and reliable methods for determining the solubility of organic compounds like this compound.

Gravimetric Method

The gravimetric method is a straightforward and robust technique for determining solubility. It involves preparing a saturated solution, taking a known volume of the supernatant, evaporating the solvent, and weighing the remaining solute.

Protocol: Gravimetric Determination of Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry container (e.g., a small beaker or vial).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to facilitate evaporation but low enough to prevent degradation of the solute.

-

-

Weighing and Calculation:

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the container with the dried solute.

-

The solubility (in g/L) is calculated as follows:

Solubility (g/L) = (Mass of container with solute - Mass of empty container) / Volume of supernatant collected (L)

-

UV-Vis Spectrophotometry Method

For compounds that have a strong chromophore, like this compound, UV-Vis spectrophotometry offers a sensitive and accurate method for determining solubility. This technique relies on the Beer-Lambert Law, which relates the absorbance of a solution to the concentration of the absorbing species.

Protocol: UV-Vis Spectrophotometric Determination of Solubility

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). For this compound, this is around 417 nm in some solvents.[1]

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution and allow it to equilibrate.

-

-

Sample Collection and Dilution:

-

Withdraw a small, precise volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Absorbance Measurement and Calculation:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the equation of the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Solubility (mol/L or g/L) = Concentration of diluted solution × Dilution factor

-

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in both the gravimetric and UV-Vis spectrophotometry methods.

Caption: Workflow for the Gravimetric Method.

Caption: Workflow for the UV-Vis Spectrophotometry Method.

Conclusion and Best Practices

The solubility of this compound is a critical parameter that influences its processing and application in organic electronics and other fields. While it exhibits limited solubility in many common solvents, a systematic approach combining theoretical prediction with robust experimental validation can lead to the identification of suitable solvent systems.

Key Takeaways:

-

Theoretical Prediction: The Hansen Solubility Parameter model is a valuable tool for initial solvent screening, with aromatic and some chlorinated solvents predicted to be most effective.

-

Experimental Validation: The gravimetric and UV-Vis spectrophotometry methods provide reliable and accurate means of determining quantitative solubility.

-

Best Practices:

-

Ensure that solubility measurements are performed at a constant and recorded temperature, as solubility is temperature-dependent.

-

Allow sufficient time for the solute-solvent mixture to reach equilibrium.

-

Use high-purity solute and solvents to avoid erroneous results.

-

Perform measurements in triplicate to ensure reproducibility.

-

By understanding the underlying principles of solubility and employing rigorous experimental techniques, researchers can effectively navigate the challenges associated with handling and processing this compound, thereby unlocking its full potential in advanced materials applications.

References

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Union Petrochemical. (n.d.). ETHYL ACETATE. Retrieved from [Link]

-

Stenutz, R. (n.d.). dichloromethane. Retrieved from [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen Solubility Parameters of toluene and xylene. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Hansen Solubility Parameter as a function of ethanol concentration. Retrieved from [Link]

- Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; Their Numerical Estimation and Prediction from Additive Group Contributions. Elsevier.

-

Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of anti-9,10-Di(1-naphthyl)anthracene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of the anti-conformer of 9,10-Di(1-naphthyl)anthracene, a molecule of significant interest in the field of organic electronics. Due to substantial steric hindrance, the rotation about the single bond connecting the naphthyl and anthracene moieties is restricted, leading to the existence of two stable stereoisomers: syn and anti.[1] The distinct physical and electronic properties of these isomers necessitate their isolation and detailed characterization for applications in devices such as Organic Light Emitting Diodes (OLEDs).[1] This document details the synthetic protocol, single-crystal X-ray diffraction analysis, and an in-depth discussion of the molecular and crystal structure of the anti-isomer, crystallized as a pyridine disolvate.

Introduction: The Significance of Sterically Hindered Anthracene Derivatives

9,10-disubstituted anthracene derivatives are a cornerstone of modern organic electronics, frequently employed as robust blue light-emitting materials in OLEDs.[1][2] The photophysical properties of these molecules can be finely tuned by modifying the substituents at the 9 and 10 positions. In the case of bulky substituents like naphthyl groups, significant steric repulsion forces the aromatic rings into a non-planar arrangement. This high degree of torsion inhibits close packing in the solid state, which can be advantageous in preventing concentration quenching of luminescence.

The existence of stable rotational isomers (atropisomers) in this compound presents both a challenge and an opportunity.[1] The syn and anti conformers can exhibit different electronic states and solid-state packing, impacting device performance.[1] Therefore, a precise understanding of the three-dimensional structure of each isomer is paramount for establishing structure-property relationships and designing next-generation materials. This guide focuses on the definitive crystal structure of the anti-isomer.

Experimental Section: From Synthesis to Single Crystal

The successful determination of a crystal structure is predicated on a logical and repeatable experimental workflow. This section outlines the synthesis of the parent compound and the specific conditions required to obtain diffraction-quality single crystals of the anti-isomer.

Synthesis of this compound

The synthesis follows a well-established nucleophilic addition of an organolithium reagent to anthraquinone, followed by a reduction step. The choice of an organolithium pathway is effective for forming the sterically demanding carbon-carbon bonds.

Experimental Protocol:

-

Preparation of 1-Naphthyllithium: 1-Bromonaphthalene (4.9 g, 0.024 mol) is dissolved in 50 mL of anhydrous tetrahydrofuran (THF). The solution is cooled to 195 K (-78 °C). To this, 18 mL of n-butyllithium (1.6 M in hexane) is added slowly to form the 1-naphthyllithium reagent.

-

Nucleophilic Addition: Anthraquinone (2 g, 0.0096 mol) is added to the reaction mixture. The solution is allowed to warm to room temperature and stirred for 3 hours.

-

Workup and Reduction: The reaction is quenched by the addition of a 2 N aqueous HCl solution. The organic phase is separated. The intermediate diol is then subjected to a reduction reaction by heating under reflux for 4 hours.

-

Purification and Isomer Separation: Upon cooling, the crude product precipitates. It is collected, washed extensively with water, and dried, yielding approximately 80% of a mixture of syn- and anti-isomers. The separation of the anti-isomer is achieved through meticulous recrystallization from toluene and xylene.[1]

Caption: Synthetic pathway for anti-9,10-Di(1-naphthyl)anthracene.

Single Crystal Growth

The acquisition of high-quality single crystals is the most critical and often challenging step in X-ray crystallography. The choice of solvent is paramount as it influences not only solubility but also the final crystal packing, potentially forming solvates.

Experimental Protocol:

-

The purified anti-9,10-Di(1-naphthyl)anthracene is dissolved in a minimal amount of pyridine.

-

Hexane is slowly introduced as an anti-solvent.

-

The solution is allowed to stand undisturbed, facilitating slow crystallization. This process yielded single crystals of anti-9,10-Di(1-naphthyl)anthracene as a pyridine disolvate.[1]

Crystal Structure Analysis

The analysis was performed on a monoclinic crystal of the pyridine disolvate of anti-9,10-Di(1-naphthyl)anthracene. The crystallographic data provides a precise map of atomic positions, from which molecular geometry and intermolecular interactions can be derived.

Crystallographic Data Summary

The key parameters defining the unit cell and data collection conditions are summarized below.

| Parameter | Value |

| Chemical Formula | C₃₄H₂₂·2C₅H₅N |

| Formula Weight (Mᵣ) | 588.72 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9810 (18) |

| b (Å) | 24.166 (5) |

| c (Å) | 7.2740 (15) |

| β (°) | 93.34 (3) |

| Volume (V) (ų) | 1576.0 (6) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 174 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coeff. (μ) (mm⁻¹) | 0.07 |

| (Data sourced from Park, et al., 2009)[1] |

Molecular Structure and Conformation

The molecular structure reveals a highly twisted conformation, a direct consequence of the steric repulsion between the naphthyl and anthracene ring systems.

Caption: Key geometric features of anti-9,10-Di(1-naphthyl)anthracene.

A key feature of the anti-isomer is the presence of a crystallographic inversion center located in the middle of the central anthracene ring.[1] This imposes a centrosymmetric arrangement on the molecule within the crystal lattice. The most striking feature is the severe twisting between the planes of the anthracene and naphthyl rings. The dihedral angle between these mean planes is a significant 83.96 (4)°.[1] This near-perpendicular arrangement minimizes steric clash and is a defining characteristic of this molecule.

Crystal Packing and Intermolecular Interactions

In the crystalline state, the molecules are not isolated but interact with their neighbors. These interactions dictate the overall stability and physical properties of the crystal. The crystal structure is stabilized by a network of weak intermolecular C—H···N and C—H···π interactions.[1]

-

C—H···N Hydrogen Bonds: A hydrogen atom from a naphthyl ring (C13—H13) forms a weak hydrogen bond with the nitrogen atom of a neighboring pyridine solvent molecule.

-

C—H···π Interactions: Hydrogen atoms from the anthracene (C4—H4) and naphthyl (C16—H16) rings engage in C—H···π interactions with the centroids of adjacent aromatic rings.[1]

These weak, directional interactions play a crucial role in the self-assembly of the molecules into an ordered, crystalline solid.

Spectroscopic Characterization

While this guide focuses on the crystal structure, it is pertinent to include spectroscopic data used for routine characterization.

-

¹H NMR (400 MHz, CDCl₃): δ = 8.09 (d, 2H), 8.03 (d, 2H), 7.74 (t, 2H), 7.66 (d, 2H), 7.49 (m, 6H), 7.21(m, 8H).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ = 136.8, 135.4, 133.7, 133.7, 130.7, 129.3, 128.3, 128.2, 127.1, 126.8, 126.3, 126.0, 125.6, 125.2.[1]

Conclusion

The single-crystal X-ray diffraction analysis of anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate provides definitive proof of its molecular structure and packing. The molecule adopts a highly contorted, centrosymmetric conformation, with the naphthyl and anthracene planes oriented nearly perpendicular to each other. The crystal structure is stabilized by a combination of weak C—H···N and C—H···π interactions. This detailed structural knowledge is indispensable for the rational design of new organic electronic materials, enabling researchers to correlate molecular conformation with photophysical properties and, ultimately, device performance.

References

-

Park, Y. S., Lee, C. H., & Kim, Y. K. (2009). anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2842. [Link]

Sources

A Theoretical and Experimental Guide to the Molecular Orbitals of 9,10-Di(1-naphthyl)anthracene (ADN)

Abstract

9,10-Di(1-naphthyl)anthracene (ADN) is a cornerstone blue-emitting material in the field of Organic Light-Emitting Diodes (OLEDs). Its high thermal stability and excellent photophysical properties are directly governed by the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This technical guide provides an in-depth analysis of the molecular orbital framework of ADN, synthesizing data from computational density functional theory (DFT) and experimental electrochemical and spectroscopic methods. We explore the critical relationship between ADN's unique, sterically hindered structure and its electronic properties, providing a robust, validated understanding for researchers in materials science and optoelectronics.

Introduction: The Structural Uniqueness of ADN

This compound is a polycyclic aromatic hydrocarbon composed of a central anthracene core with two naphthyl groups substituted at the 9 and 10 positions.[1] The primary driver of its unique electronic properties is its molecular geometry. Due to significant steric hindrance between the hydrogen atoms of the anthracene and naphthyl rings, the naphthyl groups are forced to twist out of plane with respect to the anthracene core.[2][3] This twisted conformation is critical, as it disrupts extensive π-conjugation across the entire molecule.[4] The dihedral angle between the anthracene and naphthalene planes has been determined to be approximately 75-84°.[3][5] This structural feature effectively isolates the electronic character of the anthracene core, which has profound implications for its molecular orbitals and, consequently, its performance in OLED devices.[2][4]

Theoretical Framework: Frontier Molecular Orbital Theory

The electronic and optical properties of organic semiconductors like ADN are primarily dictated by the characteristics of their frontier molecular orbitals (FMOs).

-

HOMO (Highest Occupied Molecular Orbital): This orbital is the highest energy level occupied by electrons. Its energy level relates to the ionization potential of the molecule and its ability to donate an electron (hole-transporting capability).

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy level devoid of electrons. Its energy level is related to the electron affinity and determines the molecule's ability to accept an electron (electron-transporting capability).

-

HOMO-LUMO Gap (Eg): The energy difference between the HOMO and LUMO levels is the energy gap. This gap is a critical parameter that determines the wavelength of light a molecule will absorb and emit, defining its color as an emitter.[6]

For ADN, the twisted geometry leads to the localization of the FMOs primarily on the anthracene core, as extensive orbital overlap with the naphthyl groups is sterically inhibited.[2][4] This localization is key to its function as a stable, efficient blue emitter.

Computational Methodology: Probing Orbitals with Density Functional Theory (DFT)

To theoretically model the molecular orbitals of ADN, Density Functional Theory (DFT) is the method of choice due to its balance of computational cost and accuracy for large organic molecules.[7]

Causality in Method Selection:

-

Functional (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used because it incorporates both exchange and correlation effects, providing reliable predictions of molecular geometries and orbital energies for aromatic hydrocarbons.[8]

-

Basis Set (e.g., 6-31G or higher):* A basis set like 6-31G* provides a flexible framework for describing the distribution of electrons. The inclusion of polarization functions (the '*') is crucial for accurately modeling the π-systems and steric interactions inherent in ADN's structure.

The typical workflow involves first optimizing the ground-state geometry of the ADN molecule to find its lowest energy conformation. Following this, the energies and spatial distributions of the molecular orbitals are calculated.

Theoretical Results and Discussion

DFT calculations reveal that the frontier molecular orbitals of ADN are predominantly localized on the anthracene moiety. This is a direct consequence of the large dihedral angle between the anthracene and naphthyl planes, which minimizes π-orbital overlap between the two components.[2][4]

-

HOMO: The HOMO is typically a π-orbital distributed across the anthracene backbone, representing the electron-rich region from which an electron is most easily removed.

-

LUMO: The LUMO is a π*-antibonding orbital, also localized on the anthracene core, representing the region where an accepted electron would reside.[9]

The diagram below provides a conceptual illustration of this orbital localization.

Caption: Conceptual diagram of ADN's structure and FMO localization.

The energy values derived from these calculations are crucial for predicting the material's behavior in a device.

Experimental Validation: A Self-Validating System

Theoretical predictions must be validated by empirical data to ensure their accuracy and relevance.[10] Cyclic Voltammetry (CV) and UV-Visible/Photoluminescence (PL) spectroscopy are standard techniques for this purpose.

Experimental Workflow:

Caption: Workflow for theoretical prediction and experimental validation.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the HOMO and LUMO energy levels.

Methodology:

-

Preparation: A solution of ADN is prepared in an appropriate solvent (e.g., dichloromethane) with a supporting electrolyte.

-

Measurement: A three-electrode cell is used. As the voltage is swept, the current is measured. The voltage at which ADN is first oxidized corresponds to the removal of an electron from the HOMO. The voltage at which it is first reduced corresponds to the addition of an electron to the LUMO.

-

Calculation: The onset potentials for oxidation (Eox) and reduction (Ered) are used to estimate the HOMO and LUMO levels relative to a reference standard (Fc/Fc+).

UV-Visible Absorption and Photoluminescence (PL) Spectroscopy

These techniques measure the optical energy gap.

Methodology:

-

Absorption: A solution of ADN is analyzed with a UV-Vis spectrophotometer. The onset of the lowest energy absorption band (the λmax) corresponds to the energy required to promote an electron from the HOMO to the LUMO (the S0 → S1 transition).[2]

-

Emission: The sample is excited with a specific wavelength of light, and the resulting fluorescence is measured. The peak of the emission spectrum corresponds to the energy released when the electron returns from the LUMO to the HOMO.

Synthesized Data: Theory Meets Experiment

The combination of theoretical and experimental data provides a comprehensive picture of ADN's electronic structure.

| Property | Theoretical (DFT) Value (eV) | Experimental Value (eV) | Experimental Method |

| HOMO | Varies with functional/basis set | ~ -5.8 eV[11] | Cyclic Voltammetry |

| LUMO | Varies with functional/basis set | ~ -2.6 eV[11] | Cyclic Voltammetry |

| Energy Gap (Eg) | ~ 3.0 eV | ~ 3.2 eV[11] | Cyclic Voltammetry |

| Optical Gap | ~ 2.96 - 2.99 eV[2] | ~ 3.1 eV (from λmax ~400 nm)[2] | UV-Vis Absorption |

Note: Theoretical values are highly dependent on the chosen computational model. The values presented are representative.

The strong agreement between the calculated and measured values validates the theoretical model. It confirms that the electronic transitions are primarily of a π-π* nature, localized on the anthracene core.[2]

Caption: Energy level diagram for ADN showing experimental values.

Conclusion

The robust performance of this compound as a blue OLED material is fundamentally rooted in its molecular orbital structure. The sterically-enforced twisted geometry isolates the frontier molecular orbitals on the central anthracene core, creating a well-defined HOMO-LUMO gap that corresponds to blue light emission. This guide has demonstrated that a synergistic approach, combining the predictive power of Density Functional Theory with the empirical validation of electrochemistry and spectroscopy, provides a comprehensive and trustworthy understanding of ADN's electronic properties. This validated model serves as an authoritative foundation for the rational design of next-generation organic electronic materials.

References

- Bard, A. J., & Faulkner, L. R. (1969). Electrochemistry and electron spin resonance spectroscopy of 9,10-di(α-naphthyl)anthracene. Journal of the American Chemical Society.

-

Chen, P., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3093. Available at: [Link]

-

Kim, J. H., et al. (2020). Non-symmetric 9,10-Di(2-naphthyl)anthracene derivatives as hosts and emitters for solution-processed blue fluorescent organic light emitting diodes. Journal of Industrial and Engineering Chemistry, 87, 90-99. Available at: [Link]

- Lee, C. W., et al. (2008). Crystal structures of anti- and syn-9,10-di(1′-naphthyl)anthracene and isomerization in solid state.

-

NINGBO INNO PHARMCHEM. (n.d.). The Role of 9,10-Di(2-naphthyl)anthracene in High-Performance OLEDs. Available at: [Link]

-

Park, J. H., et al. (2010). anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3173. Available at: [Link]

-

Seidel, N., et al. (2013). Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics. New Journal of Chemistry, 37(2), 601-610. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). Tutorial: Display of Orbitals and Molecular Surfaces. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]

- 3. anti-9,10-Di(1-naphthyl)anthracene pyridine disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants | MDPI [mdpi.com]

- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 6. irjweb.com [irjweb.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 9,10-Di(1-naphthyl)anthracene (CAS No. 26979-27-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 9,10-Di(1-naphthyl)anthracene (α-ADN), registered under CAS number 26979-27-1. This polycyclic aromatic hydrocarbon has garnered significant interest within the scientific community, particularly for its applications in organic electronics. This document will delve into its structural characteristics, physicochemical data, applications with a focus on Organic Light-Emitting Diodes (OLEDs), and safety considerations. The information presented herein is intended to support researchers and professionals in leveraging the unique attributes of this compound in their respective fields.

Chemical Identity and Structure

This compound is a large, rigid, and highly conjugated organic molecule. Its structure consists of a central anthracene core with two naphthyl groups attached at the 9 and 10 positions. This specific arrangement of aromatic rings dictates its electronic and photophysical properties.

-

IUPAC Name: 9,10-dinaphthalen-1-ylanthracene[]

-

Synonyms: 9,10-DI-(1-NAPHTHYL)ANTHRACENE, 9,10-DI-NAPHTHALEN-1-YL-ANTHRACENE[]

-

Molecular Formula: C₃₄H₂₂[][3]

-

Molecular Weight: 430.54 g/mol []

Molecular Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications and for designing experimental protocols.

| Property | Value | Reference |

| Appearance | White to light yellow powder or crystal | [] |

| Melting Point | 360 °C | [] |

| Boiling Point | 577.5 °C at 760 mmHg | [] |

| Density | 1.207 g/cm³ | [] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene and chloroform. | [2] |

| Purity | Typically >98.0% (LC) | [] |

Spectroscopic and Photophysical Properties

The extended π-conjugated system of this compound gives rise to its characteristic strong fluorescence, making it a valuable material in photophysical studies and applications.

| Property | Value | Reference |

| Maximum Absorption Wavelength (λmax) | 417 nm (in Ethanol) |

Applications in Organic Electronics

The primary application of this compound is in the field of organic electronics, particularly as a component in Organic Light-Emitting Diodes (OLEDs). Its favorable energy bandgap and thermal stability make it an excellent candidate for use as a charge-transporting and emissive material.

In OLED devices, this compound can function as a blue emissive material. Its conjugated structure allows for the generation of high-purity blue light, which is essential for high-quality display technologies. The inherent thermal and chemical stability of the anthracene and naphthalene moieties contribute to the longevity and reduced degradation of OLED devices, especially under high brightness and current densities.

Furthermore, its strong fluorescence properties make it suitable for use as a fluorescent probe in various photophysical studies.

Synthesis and Manufacturing

This compound is not known to occur naturally and is produced through multi-step organic synthesis. Common synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between an anthracene-based precursor and a 1-naphthaleneboronic acid or a stannane derivative. The manufacturing process requires high-purity reagents and is typically carried out under an inert atmosphere to prevent side reactions and ensure the structural integrity of the final product.

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

While specific toxicological data for this compound is limited, it is classified as a polycyclic aromatic hydrocarbon (PAH). As with other PAHs, prolonged exposure may pose health risks. Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

-

Handling: Handle in a well-ventilated area to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.

Conclusion

This compound (CAS No. 26979-27-1) is a well-defined polycyclic aromatic hydrocarbon with significant potential in the field of organic electronics. Its robust thermal and chemical stability, coupled with its excellent photophysical properties, make it a material of choice for advanced applications, particularly in the development of high-performance blue OLEDs. This guide provides a foundational understanding of its key characteristics to aid researchers and professionals in its effective and safe utilization.

References

Sources

An In-Depth Technical Guide to the Electronic States and Energy Levels of Aminodinitropyrimidine

Introduction

Aminodinitropyrimidine and its derivatives are heterocyclic compounds of significant interest due to their potential applications in medicinal chemistry and materials science. The arrangement of amino and nitro functional groups on the pyrimidine ring profoundly influences the molecule's electronic structure, which in turn governs its spectroscopic properties, reactivity, and potential as a chromophore or pharmacophore. Understanding the electronic states and energy levels of aminodinitropyrimidine is crucial for designing novel molecules with tailored properties for drug development and other applications.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches for elucidating the electronic states and energy levels of aminodinitropyrimidine. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols.

Theoretical and Computational Investigation of Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers powerful tools for predicting and analyzing the electronic properties of molecules like aminodinitropyrimidine. These methods allow for the calculation of molecular orbitals, their energy levels, and the simulation of electronic absorption spectra.

Key Electronic Properties from Computational Chemistry:

-

Highest Occupied Molecular Orbital (HOMO): The outermost electron-containing orbital. Its energy level is related to the molecule's ability to donate electrons.

-

Lowest Unoccupied Molecular Orbital (LUMO): The lowest energy orbital that is devoid of electrons. Its energy level indicates the molecule's ability to accept electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. This gap is a critical parameter that correlates with the molecule's chemical reactivity and the energy of the lowest electronic transition. A smaller gap generally implies higher reactivity and a red-shifted absorption spectrum.[1]

Computational Workflow for Electronic Structure Analysis

Caption: Computational workflow for determining the electronic properties of aminodinitropyrimidine.

Protocol 1: DFT and TD-DFT Calculation using Gaussian

This protocol outlines the steps to calculate the electronic structure and UV-Vis spectrum of aminodinitropyrimidine using the Gaussian software package.

1. Input File Preparation:

-

Create a Gaussian input file (.gjf or .com) with the molecular structure of aminodinitropyrimidine. This can be done using a molecular builder like GaussView or by providing the coordinates in a Z-matrix or Cartesian format.

-

Define the route section for the calculation. For a comprehensive analysis, a two-step process is recommended: geometry optimization and frequency calculation, followed by the excited state calculation.

-

Step 1: Optimization and Frequencies

-

%nprocshared and %mem specify the computational resources.

-

%chk defines a checkpoint file to save the results.

-

#p B3LYP/6-31G(d) opt freq specifies the theory (B3LYP functional, 6-31G(d) basis set), and requests a geometry optimization (opt) followed by a frequency calculation (freq).

-

0 1 represents the charge and spin multiplicity of the molecule.

-

-

Step 2: TD-DFT for UV-Vis Spectrum

-

Use the optimized geometry from the checkpoint file of the previous step.

-

-

2. Running the Calculation:

-

Submit the input file to the Gaussian program.

3. Analysis of the Output:

-

Geometry Optimization: Check the output file for the optimized Cartesian coordinates and confirm that the frequency calculation yielded no imaginary frequencies, which indicates a true energy minimum.

-

Molecular Orbitals: In the output of the optimization step, locate the section with "Alpha Molecular Orbital Energies". The highest energy occupied orbital is the HOMO, and the lowest energy unoccupied orbital is the LUMO. The HOMO-LUMO gap can be calculated by subtracting the HOMO energy from the LUMO energy. [2]* UV-Vis Spectrum: The TD-DFT output will list the calculated excitation energies (in eV), oscillator strengths, and corresponding wavelengths (in nm) for the electronic transitions. The transitions with high oscillator strengths correspond to the major peaks in the UV-Vis absorption spectrum. This data can be used to plot a simulated spectrum.

Experimental Characterization of Electronic States

Spectroscopic techniques provide direct experimental evidence of the electronic transitions within a molecule. UV-Vis absorption and fluorescence emission spectroscopy are the primary methods for probing the electronic states of organic molecules like aminodinitropyrimidine.

Experimental Workflow for Spectroscopic Analysis

Caption: Experimental workflow for the spectroscopic characterization of aminodinitropyrimidine.

Protocol 2: UV-Vis and Fluorescence Spectroscopy

1. Materials and Instruments:

-

Aminodinitropyrimidine sample

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

2. Sample Preparation:

-

Prepare a stock solution of aminodinitropyrimidine of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for UV-Vis measurement is in the micromolar range.

3. UV-Vis Spectroscopy:

-

Record a baseline spectrum of the solvent using a quartz cuvette.

-

Measure the absorbance spectrum of the aminodinitropyrimidine solution from approximately 200 to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at λmax, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

4. Fluorescence Spectroscopy:

-

Using the fluorometer, set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission.

-

If quantitative analysis is required, the fluorescence quantum yield can be determined relative to a known standard.

Synthesis of Theoretical and Experimental Data

The combination of computational and experimental data provides a comprehensive understanding of the electronic states of aminodinitropyrimidine. The calculated HOMO-LUMO gap should correlate with the onset of the longest wavelength absorption band in the experimental UV-Vis spectrum. TD-DFT calculations can help assign the observed absorption bands to specific electronic transitions (e.g., n -> π* or π -> π*).

Conceptual Diagram of Electronic Transitions

Caption: Relationship between HOMO/LUMO, ground/excited states, and spectroscopic transitions.

Data Presentation

Table 1: Representative Spectroscopic Data for Aminopyrimidine Derivatives

| Compound | Solvent | λmax (abs) (nm) | λmax (em) (nm) | Reference |

| 2-Aminopyrimidine | Ethanol | ~230, ~295 | - | [3] |

| 4-Aminopyrazolo[3,4-d]pyrimidine | - | ~275 | - | [3] |

| Substituted Thiazolopyrimidines | Various | 250-400 | - | [4] |

| Avobenzone-pyrimidine derivative | Ethanol | ~350 | ~450 | [5] |

Note: The exact absorption and emission maxima for aminodinitropyrimidine will depend on the solvent and the specific substitution pattern.

Table 2: Representative Calculated HOMO-LUMO Gaps for Aminopyrimidine Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) | Reference |

| 2-Aminopyrimidine | DFT/6-31G(d) | -6.45 | -0.54 | 5.91 | [3] |

| 4-Aminopyrazolo[3,4-d]pyrimidine | DFT/6-31G(d) | -6.23 | -1.33 | 4.90 | [3] |

| 4-Aminopyrazolo[3,4-d]pyrimidine | B3LYP/6-31+G** | - | - | 4.87 | [6] |

Note: These values serve as an estimate. The actual HOMO-LUMO gap for aminodinitropyrimidine will be influenced by the presence of the two nitro groups.

Conclusion

This guide provides a comprehensive framework for the investigation of the electronic states and energy levels of aminodinitropyrimidine. By combining state-of-the-art computational methods with established spectroscopic techniques, researchers can gain deep insights into the electronic structure of this and related molecules. The detailed protocols and workflows presented herein are designed to be a valuable resource for scientists and professionals in drug development and materials science, enabling the rational design of novel pyrimidine derivatives with desired electronic and photophysical properties.

References

-

El-Sayed, W. A., et al. (2021). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Journal of Heterocyclic Chemistry, 58(3), 736-747. Available from: [Link]

-

Hussein, A. H., et al. (2020). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. Egyptian Journal of Chemistry, 63(10), 3747-3763. Available from: [Link]

-

Arjunan, V., et al. (2013). Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 335-348. Available from: [Link]

-

SB, S. (2023, October 3). How to Calculate HOMO LUMO Energy Gap. YouTube. Available from: [Link]

-

Quantum Cube. (2018, September 27). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? Medium. Available from: [Link]

-

Kumar, R., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. Available from: [Link]

-

Venugopala, K. N., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. Drug Design, Development and Therapy, 9, 1239–1251. Available from: [Link]

-

MorDOR Lab. (2023, March 3). Computational Chemistry Research. YouTube. Available from: [Link]

-

Reddy, G. S., et al. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. Available from: [Link]

Sources

- 1. joaquinbarroso.com [joaquinbarroso.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Spectroscopic, electronic structure and natural bond analysis of 2-aminopyrimidine and 4-aminopyrazolo[3,4-d]pyrimidine: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 9,10-Di(1-naphthyl)anthracene via Suzuki Coupling: An Application Note and Detailed Protocol

Introduction: The Significance of Sterically Congested Polycyclic Aromatic Hydrocarbons

9,10-Di(1-naphthyl)anthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a rigid anthracene core flanked by two bulky naphthyl substituents. This unique, sterically hindered architecture imparts remarkable thermal and morphological stability, making it a material of significant interest in the field of organic electronics.[1] Specifically, its derivatives are highly valued as host and emissive materials in Organic Light-Emitting Diodes (OLEDs), where they contribute to the fabrication of vibrant, stable, and energy-efficient displays.[1] The synthesis of such sterically congested molecules, however, presents a formidable challenge to synthetic chemists. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile tool for the formation of carbon-carbon bonds, providing a viable pathway to these complex structures.[2][3][4] This application note provides a detailed protocol for the synthesis of this compound from 9,10-dibromoanthracene and 1-naphthaleneboronic acid, with a special focus on overcoming the challenges posed by steric hindrance.

The Suzuki-Miyaura Coupling: A Mechanistic Overview